
Methyl 2,5-diaminopyrimidine-4-carboxylate
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Overview
Description
Methyl 2,5-diaminopyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
For industrial production, the synthesis process is optimized for high yield, purity, and cost-effectiveness. This often involves the use of scalable reaction conditions and robust purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 in related pyrimidine derivatives (e.g., 2-chloropyrimidines) undergoes nucleophilic substitution. For example:
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Ammonia/Amine Substitution : Reaction with cyclohexylmethylamine in ethanol under reflux yields substituted pyrimidines with retention of the carboxylate group .
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Sulfonate Formation : Reaction with sulfonyl chlorides (e.g., naphthalene-2-sulfonyl chloride) in acetone with K₂CO₃ produces sulfonate esters .
Example Reaction Conditions :
Oxidation and Reduction Reactions
The carboxylate and amino groups participate in redox reactions:
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Oxidation : The methyl ester group can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄).
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Reduction : The amino groups may undergo reductive alkylation or interact with reducing agents like LiAlH₄.
Key Observations :
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Oxidation of the ester group is pH-dependent and typically requires aqueous acidic conditions.
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Reduction of the pyrimidine ring is less common but feasible under catalytic hydrogenation .
Cyclocondensation and Heterocycle Formation
The compound serves as a precursor in synthesizing fused heterocycles:
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Pteridine Formation : Reaction with malononitrile or phenacyl halides yields pteridine derivatives, which are critical in antifolate drug design .
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Intramolecular Hydrogen Bonding : Facilitates planar conformations, enabling cyclization reactions.
Example :
textMethyl 2,5-diaminopyrimidine-4-carboxylate + Malononitrile → 6-Aryl pteridine derivatives [4]
Enzyme Interaction and Binding Studies
While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:
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Dihydrofolate Reductase (DHFR) Binding : The 2,4-diaminopyrimidine scaffold forms hydrogen bonds with conserved residues (e.g., Arg122 in Plasmodium falciparum DHFR), influencing inhibitor design .
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FLT3 Kinase Inhibition : Substitution at positions 2 and 4 modulates enzymatic activity (e.g., IC₅₀ values ranging from 49 nM to >15,000 nM) .
Structural Insights :
Modification | FLT3 IC₅₀ (nM) | MV4-11 EC₅₀ (nM) | Source |
---|---|---|---|
2-NH, 4-NH (Parent) | 61 | 39 | |
2-O, 4-NH | 187 | >6,000 | |
2-N-Me, 4-N-Me | >15,000 | 39 |
Hydrolysis and Esterification
The methyl ester group undergoes hydrolysis to form carboxylic acids, which can further react:
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Base-Catalyzed Hydrolysis : NaOH/EtOH yields the corresponding carboxylic acid.
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Re-esterification : Reaction with alkyl halides reforms esters under mild conditions.
Mechanistic Note :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, stabilized by the electron-withdrawing pyrimidine ring.
Non-Covalent Interactions and Crystal Packing
Intermolecular forces influence reactivity:
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Hydrogen Bonding : Amino groups form N–H···N/O bonds, stabilizing dimers and crystal lattices .
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π-Stacking : The aromatic pyrimidine ring engages in stacking interactions, affecting solubility and reaction kinetics.
Crystallographic Data :
Parameter | Value (Compound A ) | Value (Compound B ) |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P2₁/c | P2₁/c |
Hydrogen Bonds (Å) | N4···H4A (2.12) | N4···H4A (2.10) |
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
Methyl 2,5-diaminopyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of antiviral nucleoside analogues, which are essential for treating viral infections. For instance, derivatives of this compound can be transformed into more complex structures that exhibit antiviral activity against pathogens like HIV and Hepatitis C .
1.2 Dihydrofolate Reductase Inhibitors
Research indicates that compounds derived from this compound can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibitors targeting DHFR are vital in cancer therapy and the treatment of bacterial infections, as they disrupt folate metabolism . For example, studies have synthesized analogues that demonstrate selective inhibition against DHFR from Pneumocystis carinii, showcasing significant potential for therapeutic applications .
Biological Evaluation
2.1 Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives of this compound. These compounds have shown activity against various bacterial strains and protozoa, making them candidates for developing new antibiotics or antiparasitics . The structure-activity relationship (SAR) studies help identify which modifications enhance biological activity.
2.2 Anticancer Properties
The compound's derivatives have also been investigated for their anticancer properties. By modifying the pyrimidine core structure, researchers have developed compounds that exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could be a scaffold for designing novel anticancer agents .
Case Studies
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the synthesis of a series of antiviral agents derived from this compound. These agents were tested for efficacy against various viral strains, showing promising results that warrant further investigation into their potential as therapeutic agents .
Case Study 2: Development of Selective DHFR Inhibitors
Research focused on modifying the structure of this compound to enhance its selectivity as a DHFR inhibitor. The resulting compounds showed improved potency against specific strains while minimizing side effects associated with conventional treatments .
Mechanism of Action
The mechanism of action of Methyl 2,5-diaminopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with nucleic acids and enzymes, influencing various biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Methyl 2,5-diaminopyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrimethamine: A 2,4-diaminopyrimidine derivative used as an antimalarial drug.
Trimethoprim: Another 2,4-diaminopyrimidine derivative used as an antibiotic.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Biological Activity
Methyl 2,5-diaminopyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, drawing from recent literature and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate starting materials such as substituted pyrimidines or their derivatives. The methodologies may vary, but common approaches include condensation reactions and the use of various catalysts to enhance yield and purity.
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that pyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, compounds related to this compound have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It has been evaluated in various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis. For example, analogs have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
- Inhibition of Dihydrofolate Reductase (DHFR) : this compound has been studied as an inhibitor of DHFR, an enzyme critical for nucleotide synthesis in pathogens like Plasmodium falciparum. This inhibition is particularly relevant in the context of antimalarial drug development .
3.1 Antimicrobial Activity
A study conducted on various pyrimidine derivatives showed that this compound exhibited significant antibacterial activity with an IC50 value below 10 µM against E. coli and S. aureus. The compound's structure was essential for its activity, with specific functional groups enhancing its interaction with bacterial targets .
3.2 Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 and HCT116 revealed that this compound analogs inhibited cell proliferation effectively. The compound exhibited an IC50 value of approximately 6 µM in MCF-7 cells, indicating a strong potential for further development as an anticancer agent .
3.3 Dihydrofolate Reductase Inhibition
Molecular docking studies have shown that this compound binds effectively to the active site of DHFR from P. falciparum, with binding affinities comparable to established inhibitors like pyrimethamine. This suggests its potential as a lead compound for antimalarial drug development .
4. Comparative Analysis of Biological Activities
Biological Activity | IC50 Value (µM) | Target Organism/Cell Line | Reference |
---|---|---|---|
Antibacterial | <10 | E. coli, S. aureus | |
Anticancer | ~6 | MCF-7 | |
DHFR Inhibition | K_i ~1.3 | P. falciparum |
5. Conclusion
This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer domains. Its role as a dihydrofolate reductase inhibitor highlights its potential in treating malaria. Continued research into its pharmacokinetics and structure-activity relationships will be crucial for developing effective therapeutic agents based on this scaffold.
Properties
CAS No. |
1260883-37-1 |
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Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2,5-diaminopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,7H2,1H3,(H2,8,9,10) |
InChI Key |
DNJPDDLCWYUPKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1N)N |
Origin of Product |
United States |
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